

Application Notes and Protocols for Drug Conjugation using Bis-PEG4-sulfonic acid

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Compound of Interest		
Compound Name:	Bis-PEG4-sulfonic acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis-PEG4-sulfonic acid

Bis-PEG4-sulfonic acid is a homobifunctional crosslinker featuring a hydrophilic polyethylene glycol (PEG) spacer of four ethylene glycol units, flanked by two terminal sulfonic acid groups. The PEG spacer enhances the aqueous solubility and biocompatibility of the conjugated molecule, which can improve its pharmacokinetic profile by reducing aggregation and immunogenicity.[1][2][3] The terminal sulfonic acid groups are reactive towards molecules containing hydroxyl groups, forming sulfonate esters.[4] This linker is particularly useful for conjugating drugs to other molecules or for developing prodrugs where the sulfonate ester linkage can be designed for controlled release.[5][6][7]

Key Properties and Applications:

- Enhanced Solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drug molecules in aqueous media.[8]
- Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.[2]
- Homobifunctional Linker: Allows for the conjugation of two molecules bearing hydroxyl groups or for the synthesis of symmetric constructs.



 Prodrug Strategies: The resulting sulfonate ester bond can be designed to be stable under certain physiological conditions but may be cleaved by specific stimuli, such as reducing agents like glutathione, offering a potential mechanism for targeted drug release.[9]

A summary of the physical and chemical properties of **Bis-PEG4-sulfonic acid** is provided in Table 1.

Property	Value
Chemical Name	2-[2-[2-[2-(2-sulfoethoxy]ethoxy]ethoxy]ethanesulfonic acid
Molecular Formula	C10H22O10S2
Molecular Weight	366.41 g/mol
CAS Number	1807539-08-7
Appearance	Liquid
Solubility	Soluble in aqueous solutions and polar organic solvents
Reactive Groups	Sulfonic Acid (-SO3H)
Reactive Towards	Hydroxyl groups (-OH)

Table 1: Properties of **Bis-PEG4-sulfonic acid**.

Experimental Protocols

The following protocols provide a general framework for the esterification of a hydroxyl-containing drug molecule with **Bis-PEG4-sulfonic acid**, followed by purification and characterization of the conjugate. These protocols should be optimized for each specific drug molecule and application.

Esterification of a Drug Molecule with Bis-PEG4-sulfonic acid



This protocol describes a general method for the formation of a sulfonate ester bond between a drug molecule containing a hydroxyl group and **Bis-PEG4-sulfonic acid**. The reaction can be catalyzed by a strong acid or mediated by coupling agents. For sensitive drug molecules, milder conditions are recommended.

Materials:

- · Drug molecule with a hydroxyl group
- Bis-PEG4-sulfonic acid
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
- Molecular sieves (optional, for anhydrous conditions)
- Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)
- · LC-MS system for reaction monitoring

Procedure:

- Preparation: Ensure all glassware is thoroughly dried. If using anhydrous conditions, flamedry the glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).
- Dissolution: In a round-bottom flask, dissolve the hydroxyl-containing drug molecule (1.0 eq) in anhydrous DMF or DCM.
- Addition of Linker: Add Bis-PEG4-sulfonic acid (0.5 to 1.0 eq, depending on whether one or both sulfonic acid groups are to be reacted) to the solution.
- Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid (0.1-0.2 eq).
- Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) under an inert atmosphere. The optimal temperature and reaction time will depend on the reactivity of the drug molecule.



- Monitoring: Monitor the progress of the reaction by TLC or LC-MS. For TLC, a suitable
 mobile phase should be determined to separate the starting materials from the product. For
 LC-MS, monitor the disappearance of the starting material masses and the appearance of
 the product mass.
- Quenching: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, it can be neutralized by the addition of a mild base, such as sodium bicarbonate solution, followed by extraction.
- Work-up: The work-up procedure will depend on the properties of the drug conjugate. A
 typical procedure may involve dilution with an organic solvent and washing with brine,
 followed by drying the organic layer over anhydrous sodium sulfate.
- Purification: The crude product should be purified by chromatography, as detailed in the following section.

An illustrative summary of reaction parameters is provided in Table 2.

Parameter	Example Value
Scale	100 mg of Drug Molecule
Molar Ratio (Drug:Linker)	1:0.6
Catalyst	p-Toluenesulfonic acid (0.15 eq)
Solvent	Anhydrous DMF (5 mL)
Temperature	50 °C
Reaction Time	12-24 hours
Illustrative Yield	65%
Purity (post-purification)	>95% (by HPLC)

Table 2: Illustrative Quantitative Data for Esterification Reaction. (Note: These values are for illustrative purposes and require optimization for specific substrates.)

Purification of the Drug-PEG-Sulfonate Conjugate



Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of PEGylated drug conjugates.[10][11][12]

Instrumentation and Materials:

- Preparative or semi-preparative HPLC system
- C18 or C8 reverse-phase column
- Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid
- Mobile Phase B: Acetonitrile with 0.1% TFA or Formic acid
- UV detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

Procedure:

- Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase).
- Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions.
- Injection and Elution: Inject the sample onto the column and elute with a gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the product from unreacted starting materials and byproducts.
- Fraction Collection: Collect fractions corresponding to the product peak.
- Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.
- Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization or rotary evaporation.

An example of a generic HPLC purification method is provided in Table 3.



Parameter	Value
Column	C18, 5 μm, 10 x 250 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Flow Rate	4 mL/min
Gradient	10-90% B over 30 minutes
Detection	UV at a suitable wavelength for the drug, or ELSD/MS

Table 3: Example RP-HPLC Purification Parameters.

Characterization of the Drug-PEG-Sulfonate Conjugate

The identity and purity of the final conjugate should be confirmed using appropriate analytical techniques.[13][14]

- Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the conjugate. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to
 confirm the structure of the conjugate. The appearance of characteristic peaks for the PEG
 linker and the drug molecule, as well as shifts in the peaks of the drug molecule upon
 conjugation, can confirm the formation of the sulfonate ester.[15][16]

In Vitro Stability Assay of the Sulfonate Ester Linkage

It is crucial to assess the stability of the sulfonate ester linkage under physiologically relevant conditions.

Materials:

Purified Drug-PEG-Sulfonate Conjugate



- Phosphate-buffered saline (PBS), pH 7.4
- Human plasma (optional)
- Glutathione (GSH)
- HPLC system with a suitable analytical column

Procedure:

- Stock Solution: Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO).
- Incubation: Dilute the stock solution into PBS (pH 7.4) to a final concentration of, for example, 100 μM. Prepare separate samples containing PBS with 5 mM GSH to assess reductive cleavage. A control sample in PBS without any additives should also be prepared.
 If desired, a similar experiment can be performed in human plasma.
- Time Points: Incubate the samples at 37 °C. At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- Quenching: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins (if using plasma) and stop degradation.
- Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent conjugate peak and the appearance of any degradation products (e.g., the free drug).
- Quantification: Quantify the percentage of the remaining conjugate at each time point to determine its half-life.

A table summarizing hypothetical stability data is presented in Table 4.

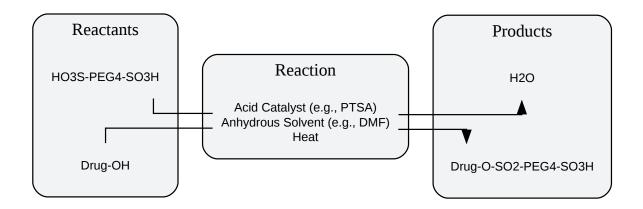
Condition	Half-life (t1/2) in hours
PBS, pH 7.4	> 48 hours
PBS, pH 7.4 + 5 mM GSH	6 hours
Human Plasma	24 hours



Table 4: Illustrative In Vitro Stability of a Drug-PEG-Sulfonate Conjugate. (Note: These values are hypothetical and will vary depending on the specific conjugate.)

Visualizations

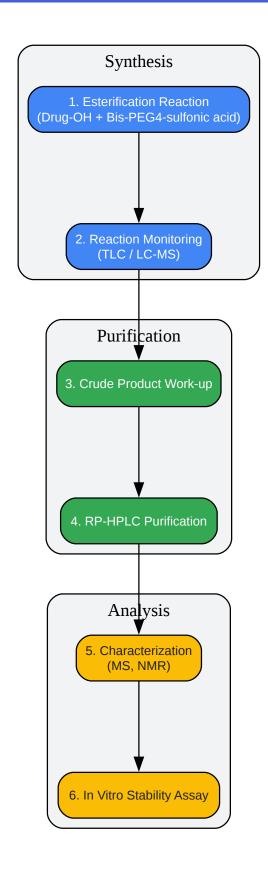
Chemical Reaction and Workflows



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Caption: Esterification of a hydroxyl-containing drug with Bis-PEG4-sulfonic acid.



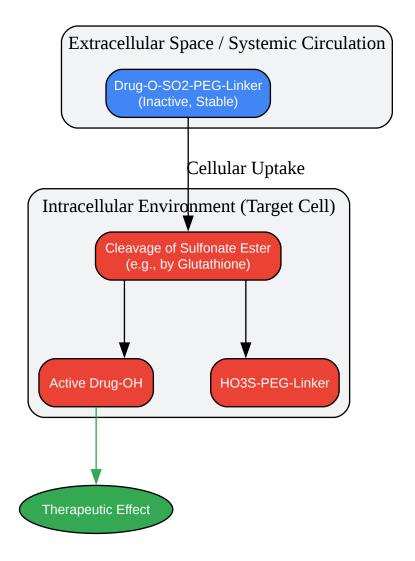


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Caption: General workflow for drug conjugation and analysis.



Logical Relationship: Prodrug Activation



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Caption: Prodrug activation via cleavage of the sulfonate ester linkage.

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